molecular formula C15H24N2 B1289518 (S)-1-Benzyl-3-isobutylpiperazine CAS No. 444892-03-9

(S)-1-Benzyl-3-isobutylpiperazine

Cat. No.: B1289518
CAS No.: 444892-03-9
M. Wt: 232.36 g/mol
InChI Key: HQMROSCVRBNRRZ-HNNXBMFYSA-N
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Description

(S)-1-Benzyl-3-isobutylpiperazine ( 444892-03-9) is a chiral piperazine derivative of interest in medicinal chemistry and biological research. This compound has a molecular formula of C 15 H 24 N 2 and a molecular weight of 232.36 g/mol . Scientific investigations have explored the antiproliferative properties of piperazine derivatives. Specifically, this compound-2,5-dione , a closely related compound, was tested against K-562 human chronic myelogenous leukemia cells, demonstrating its relevance in oncological research . This suggests potential research applications for this class of compounds in studying cell proliferation and differentiation pathways. Piperazine derivatives are a broad class of synthetic compounds with a range of pharmacological activities. While some benzylpiperazines have been studied for their effects on neurotransmitter systems, acting as stimulants or entactogens by influencing monoamine release (e.g., dopamine, noradrenaline, and serotonin) , the specific mechanism of action for this compound requires further research characterization. Physical Properties: • Density: ~0.956 g/cm³ • Boiling Point: ~326.2°C at 760 mmHg • Flash Point: ~114.8°C Safety: This compound is labeled with the GHS07 signal word and may cause skin, eye, and respiratory irritation . Disclaimer: This product is intended for research and laboratory use only. It is not intended for human consumption, diagnostic, or therapeutic use. Researchers should handle this material with appropriate safety precautions and in compliance with all applicable local, state, and federal regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S)-1-benzyl-3-(2-methylpropyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-13(2)10-15-12-17(9-8-16-15)11-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12H2,1-2H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQMROSCVRBNRRZ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN(CCN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1CN(CCN1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592154
Record name (3S)-1-Benzyl-3-(2-methylpropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

444892-03-9
Record name (3S)-1-Benzyl-3-(2-methylpropyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies for S 1 Benzyl 3 Isobutylpiperazine and Analogous Chiral Piperazines

Retrosynthetic Analysis of the (S)-1-Benzyl-3-isobutylpiperazine Scaffold

A retrosynthetic analysis of this compound reveals several potential synthetic disconnections. The most straightforward approach involves disconnecting the C-N bonds of the heterocyclic ring. This leads to a key chiral intermediate, (S)-4-methylpentane-1,2-diamine, and a two-carbon electrophilic building block, such as a 1,2-dihaloethane or glyoxal derivative.

The chirality of the target molecule originates from the stereocenter at the C3 position, which bears an isobutyl group. This structural feature strongly suggests a disconnection to a readily available chiral precursor. The chiral 1,2-diamine intermediate can be traced back to the natural amino acid L-leucine. L-leucine is an ideal starting material as it belongs to the "chiral pool," possesses the correct (S)-stereochemistry, and contains the required isobutyl side chain. This chiron-based approach is highly attractive for asymmetric synthesis as it leverages a naturally occurring, enantiomerically pure starting material to establish the desired stereocenter in the final product ankara.edu.trmdpi.com.

Enantioselective Synthesis Approaches to Chiral Piperazines

The synthesis of enantiomerically pure piperazines is a significant challenge. Several powerful strategies have been developed, broadly categorized into chiral pool-based syntheses and asymmetric catalytic methodologies.

Chiral Pool-Based Syntheses of 1,3-Disubstituted Piperazines

The use of the chiral pool, particularly α-amino acids, is a cornerstone for the synthesis of optically active compounds like 1,3-disubstituted piperazines mdpi.combaranlab.org. The synthesis of this compound from L-leucine exemplifies this strategy.

The synthesis commences with the reduction of the carboxylic acid moiety of L-leucine to a primary alcohol, yielding L-leucinol. This transformation is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄). The resulting amino alcohol is then converted into the key (S)-4-methylpentane-1,2-diamine intermediate. This can be accomplished through a multi-step sequence, such as activation of the hydroxyl group (e.g., mesylation or tosylation), followed by nucleophilic substitution with an azide, and subsequent reduction to the primary amine.

Once the chiral diamine is secured, the piperazine (B1678402) ring is constructed by reacting it with a suitable two-carbon synthon. The final step involves the selective N-benzylation at the less sterically hindered nitrogen atom to yield the target compound. This approach provides excellent control over the stereochemistry at the C3 position.

Compound Name Role in Synthesis Starting Material
L-LeucineChiral Pool Starting MaterialNatural
L-LeucinolIntermediateL-Leucine
(S)-4-methylpentane-1,2-diamineKey Chiral IntermediateL-Leucinol
(S)-3-IsobutylpiperazinePiperazine Core(S)-4-methylpentane-1,2-diamine
This compoundFinal Target Molecule(S)-3-Isobutylpiperazine

Asymmetric Catalytic Methodologies for Piperazine Ring Formation

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating chirality from prochiral substrates through the action of a chiral catalyst.

Asymmetric hydrogenation of prochiral aromatic heterocycles, such as pyrazines or their derivatives, is an efficient method for producing chiral piperazines researchgate.net. This strategy typically involves the hydrogenation of a C=N or C=C bond within the ring, guided by a chiral transition metal complex.

One successful approach involves the iridium-catalyzed asymmetric hydrogenation of pyrazine substrates. Research has shown that pyrazines can be activated by alkyl halides to form pyrazinium salts, which then undergo hydrogenation with high enantioselectivity. Using chiral iridium catalysts complexed with ligands such as those from the JosiPhos family, a variety of 3-substituted and 2,3-disubstituted chiral piperazines have been synthesized with up to 96% enantiomeric excess (ee) acs.orgnih.gov.

Another effective method is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols dicp.ac.cnresearchgate.net. These substrates exist in tautomeric equilibrium, and their hydrogenation can yield chiral piperazin-2-ones with excellent diastereo- and enantioselectivities. These piperazin-2-one products can then be readily reduced to the corresponding chiral piperazines without loss of optical purity dicp.ac.cn.

Catalyst System Substrate Type Product Type Reported Enantiomeric Excess (ee)
Iridium / JosiPhos LigandsAlkyl-activated PyrazinesChiral PiperazinesUp to 96% acs.orgnih.gov
Palladium / Chiral Bisphosphine Ligands5,6-disubstituted Pyrazin-2-olsChiral Piperazin-2-ones84–90% dicp.ac.cn

Palladium-catalyzed asymmetric allylic alkylation (AAA) has emerged as a robust method for constructing chiral centers, including those in heterocyclic systems. The Stoltz group has pioneered the use of a decarboxylative variant of this reaction to synthesize enantioenriched α-secondary and α-tertiary piperazin-2-ones nih.gov.

This methodology involves the reaction of differentially N-protected piperazin-2-one enolates with an allylic electrophile in the presence of a chiral palladium catalyst. The catalyst system typically consists of a palladium source, such as Pd₂(pmdba)₃, and a chiral phosphinooxazoline (PHOX) ligand nih.govcaltech.edu. The reaction proceeds with high yields and excellent enantioselectivities, creating a chiral center at the α-position to the carbonyl group. The resulting chiral piperazin-2-one can be subsequently deprotected and reduced to afford the corresponding α-substituted chiral piperazine nih.gov. This method is particularly valuable for creating sterically congested quaternary stereocenters that are difficult to access through other means.

Reaction Type Catalyst/Ligand Key Intermediate Advantages
Decarboxylative Asymmetric Allylic AlkylationPd₂(pmdba)₃ / (S)-(CF₃)₃-t-BuPHOXα-Tertiary Piperazin-2-oneAccess to quaternary stereocenters, high yields, excellent enantioselectivity nih.govcaltech.edu

Asymmetric carboamination reactions, which form one C-C bond and one C-N bond across a double bond, provide a powerful and convergent route to N-heterocycles. Palladium-catalyzed carboamination has been successfully applied to the asymmetric synthesis of chiral piperazines acs.orgresearcher.life.

A notable example is the concise synthesis of cis-2,6-disubstituted N-aryl piperazines developed by the Wolfe group acs.orgresearcher.life. The key step is a Pd-catalyzed intramolecular carboamination of an N¹-aryl-N²-allyl-1,2-diamine with an aryl bromide. The starting diamine substrates are readily prepared from amino acid precursors. This cyclization is the first example of a six-membered ring formation via the Pd-catalyzed carboamination of unsaturated amines with aryl halides. The reaction proceeds with high diastereoselectivity (14:1 to 20:1 dr) and excellent enantioselectivity (>97% ee), offering a modular route to a variety of complex chiral piperazines acs.org.

Reaction Catalyst Reactants Product Key Features
Pd-Catalyzed CarboaminationPd₂(dba)₃ / P(2-furyl)₃N¹-aryl-N²-allyl-1,2-diamine + Aryl Bromidecis-2,6-Disubstituted N-Aryl PiperazineHigh diastereoselectivity, >97% ee, modular synthesis acs.orgresearcher.life

Biocatalytic Approaches to Chiral Amine Building Blocks

The development of green and efficient synthetic methods has led to the increasing use of biocatalysis for the production of chiral amines, which are crucial building blocks for molecules like this compound. Enzymes offer high stereoselectivity under mild reaction conditions, presenting a significant advantage over traditional chemical methods. nih.gov

Several classes of enzymes have been successfully employed for the synthesis of chiral amines, including:

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde substrate. By selecting the appropriate (R)- or (S)-selective transaminase, the desired enantiomer of the amine can be produced with high enantiomeric excess. The industrial application of transaminases has been demonstrated in the large-scale synthesis of sitagliptin, a pharmaceutical for treating type 2 diabetes. wiley.com

Imine Reductases (IREDs): IREDs catalyze the asymmetric reduction of imines to chiral amines. This method has gained considerable attention for its potential in producing a wide range of enantiopure amines. mdpi.commdpi.com The application of an imine reductase by GSK in the manufacturing of the lysine-specific demethylase-1 (LSD1) inhibitor GSK2879552 highlights the industrial viability of this approach. mdpi.com

Amine Dehydrogenases (AmDHs): AmDHs catalyze the reductive amination of ketones or aldehydes using ammonia as the amine source. nih.gov Protein engineering has been instrumental in developing AmDHs with improved activity and substrate scope for the synthesis of valuable chiral amines. nih.gov

Monoamine Oxidases (MAOs): Engineered monoamine oxidases, particularly MAO-N from Aspergillus niger, have been utilized in deracemization processes to produce enantiomerically pure primary, secondary, and tertiary amines. semanticscholar.org This process involves the enantioselective oxidation of one enantiomer of a racemic amine, followed by a non-selective chemical reduction to regenerate the racemate, ultimately leading to the enrichment of the desired enantiomer. mdpi.com

Table 1: Key Enzymes in Biocatalytic Chiral Amine Synthesis
Enzyme ClassReaction CatalyzedKey AdvantagesIndustrial Example
Transaminases (TAs)Asymmetric aminotransferaseHigh enantioselectivity, broad substrate scopeSitagliptin synthesis wiley.com
Imine Reductases (IREDs)Asymmetric imine reductionAccess to a wide range of chiral aminesGSK2879552 synthesis mdpi.com
Amine Dehydrogenases (AmDHs)Reductive aminationUses ammonia as the amine sourceEngineered enzymes for pharmaceutical intermediates nih.gov
Monoamine Oxidases (MAOs)Deracemization (enantioselective oxidation)Production of primary, secondary, and tertiary aminesPrecursors to levocetirizine and solifenacin mdpi.com

Diastereoselective Synthesis through Chiral Auxiliary Control

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemistry by temporarily introducing a chiral moiety to a prochiral substrate. sigmaaldrich.com This strategy is particularly effective in the synthesis of chiral piperazines, where the auxiliary directs the formation of a new stereocenter with high diastereoselectivity.

A widely used chiral auxiliary is Ellman's tert-butanesulfinamide. osi.lv The synthesis of chiral amines using this auxiliary typically involves the condensation of the sulfinamide with a ketone or aldehyde to form a N-sulfinyl imine. Subsequent reduction of this imine proceeds with high diastereoselectivity, with the stereochemical outcome being dictated by the chirality of the auxiliary. The auxiliary can then be readily cleaved under acidic conditions to afford the desired chiral amine.

The application of chiral auxiliaries has been demonstrated to be effective in the synthesis of complex molecules containing multiple stereocenters. osi.lvnih.gov For instance, pseudoephenamine has been shown to be a versatile chiral auxiliary for asymmetric alkylation reactions, often providing superior diastereoselectivities compared to pseudoephedrine, especially in the formation of quaternary carbon centers. nih.gov

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis
Chiral AuxiliaryTypical ApplicationKey Features
(R)- and (S)-tert-Butanesulfinamide (Ellman's auxiliary)Asymmetric synthesis of chiral aminesHigh diastereoselectivity in imine reduction, readily cleaved osi.lv
Pseudoephedrine and PseudoephenamineAsymmetric alkylation reactionsPseudoephenamine shows enhanced diastereoselectivity for quaternary centers nih.gov
Oxazolidinones (Evans' auxiliaries)Asymmetric alkylation, aldol, and acylation reactionsHighly predictable stereochemical outcomes sigmaaldrich.com

N-Substitution Methodologies for the Benzyl (B1604629) Moiety Introduction

The introduction of the benzyl group at the N-1 position of the piperazine ring is a crucial step in the synthesis of this compound. Two primary methods are commonly employed for this transformation: reductive amination and nucleophilic substitution.

Reductive amination is a widely used and efficient method for the formation of C-N bonds. nih.govthieme-connect.com This one-pot reaction involves the initial formation of an iminium ion from the reaction of a secondary amine (the piperazine nitrogen) with an aldehyde (benzaldehyde), followed by its in situ reduction to the corresponding tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride being common choices. nih.govresearchgate.net

Continuous-flow hydrogenation has emerged as a safe, scalable, and environmentally friendly alternative for reductive amination, allowing for the direct synthesis of benzylpiperazines from benzaldehyde and piperazine without the need for protecting groups. thieme-connect.com

The direct alkylation of the piperazine nitrogen with a benzyl halide, typically benzyl chloride or benzyl bromide, is another common strategy for introducing the benzyl moiety. orgsyn.org This reaction proceeds via a nucleophilic substitution mechanism, where the nitrogen atom of the piperazine acts as the nucleophile. researchgate.net

The reaction can be carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. However, a significant challenge in the direct alkylation of piperazine is the potential for over-alkylation, leading to the formation of the 1,4-dibenzylpiperazine byproduct. orgsyn.org To achieve mono-benzylation, careful control of the reaction conditions, such as the stoichiometry of the reactants, is necessary. The use of a mono-protected piperazine derivative, such as N-Boc-piperazine, can circumvent this issue by blocking one of the nitrogen atoms, allowing for selective alkylation of the unprotected nitrogen. researchgate.net

The reactivity of benzyl halides in nucleophilic substitution reactions is high due to the stabilization of the transition state and any potential carbocation intermediate by the adjacent phenyl ring. stackexchange.comucalgary.ca

Table 3: Comparison of N-Substitution Methodologies
MethodReagentsAdvantagesDisadvantages
Reductive AminationBenzaldehyde, reducing agent (e.g., NaBH(OAc)3)High efficiency, one-pot procedure, avoids over-alkylation nih.govresearchgate.netRequires a suitable reducing agent
Nucleophilic SubstitutionBenzyl halide (e.g., benzyl chloride), baseDirect formation of the C-N bondPotential for over-alkylation to form the disubstituted product orgsyn.org

Introduction of the Isobutyl Moiety at the C-3 Position

The introduction of the isobutyl group at the C-3 position of the piperazine ring is a key step in defining the structure of this compound. This is typically achieved through alkylation reactions.

The direct alkylation of a piperazine derivative at a carbon atom is generally challenging. A common strategy involves the synthesis of a piperazinone intermediate, which can then be alkylated at the α-carbon. For example, a 1-benzyl-piperazin-2-one can be deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form an enolate, which can then react with an isobutyl halide (e.g., isobutyl bromide or iodide) to introduce the isobutyl group at the C-3 position. Subsequent reduction of the piperazinone carbonyl group would yield the desired 1-benzyl-3-isobutylpiperazine.

Alternatively, the synthesis can start from a chiral amino acid precursor that already contains the isobutyl side chain, such as (S)-leucine. This approach allows for the direct incorporation of the desired stereochemistry at the C-3 position. The synthesis would then involve the construction of the piperazine ring around this chiral building block.

Recent advances in C-H functionalization offer a more direct approach to the synthesis of α-carbon-substituted piperazines. beilstein-journals.org These methods involve the selective activation and functionalization of a C-H bond adjacent to a nitrogen atom, potentially allowing for the direct introduction of the isobutyl group onto a pre-formed piperazine ring. beilstein-journals.org

Stereoselective Formation of the C-3 Isobutyl Stereocenter

The critical step in the synthesis of this compound is the establishment of the stereocenter at the C-3 position. Various methodologies have been developed for the stereoselective synthesis of C-substituted piperazines, which can be adapted for the introduction of an isobutyl group.

One effective strategy involves the use of chiral starting materials, such as α-amino acids, to construct the piperazine ring with a predefined stereochemistry. For instance, a synthetic route can commence from an optically pure amino acid, which is then converted into a 1,2-diamine intermediate. This chiral diamine can subsequently undergo cyclization to form the desired 3-substituted piperazine. While this method ensures high enantiomeric purity, it may sometimes lead to racemization in the final products depending on the reaction conditions. nih.gov

Another powerful approach is the stereoselective alkylation of a piperazinone precursor. This strategy often employs a chiral auxiliary to direct the incoming electrophile to a specific face of the molecule. For example, the alkylation of 1,4-disubstituted-2-oxopiperazines has been shown to proceed with high diastereoselectivity when a chiral alcohol is grafted onto the N-1 nitrogen. benjamin-bouvier.fr This method allows for the controlled introduction of the isobutyl group at the C-3 position. The stereochemical outcome is often dictated by a delicate balance between steric hindrance and the conformational constraints of the piperazine ring, favoring the formation of the product with the substituent in an equatorial position to minimize strain. benjamin-bouvier.fr

Recent advancements in catalysis have also provided novel methods for the stereoselective synthesis of C-substituted piperazines. Iridium-catalyzed head-to-head coupling of imines has emerged as a highly atom-economical and diastereoselective method for constructing complex piperazine structures. nih.govacs.org This process can generate a single diastereoisomer with up to four new stereocenters. nih.govacs.org Additionally, a one-pot, three-component reaction involving the SN2-type ring-opening of N-activated aziridines by anilines, followed by a palladium-catalyzed annulation with propargyl carbonates, offers a route to highly substituted piperazines with excellent stereoselectivity. acs.orgfigshare.com

The following table summarizes some stereoselective methods applicable to the formation of C-3 substituted piperazines:

MethodKey FeaturesPotential for (S)-3-isobutyl formationReference
Chiral Pool SynthesisStarts from enantiopure precursors like amino acids.High, dependent on the choice of starting material. nih.gov
Diastereoselective AlkylationUses chiral auxiliaries to control stereochemistry.High, guided by the auxiliary. benjamin-bouvier.fr
Iridium-Catalyzed CycloadditionAtom-economical [3+3] cycloaddition of imines.High diastereoselectivity. nih.govacs.org
Three-Component ReactionOne-pot synthesis from aziridines, anilines, and propargyl carbonates.Excellent stereoselectivity (de, ee >99%). acs.orgfigshare.com

Protecting Group Strategies in this compound Synthesis

The synthesis of asymmetrically substituted piperazines like this compound necessitates a robust protecting group strategy to differentiate the two nitrogen atoms and other reactive functionalities. The choice of protecting groups is crucial for controlling the regioselectivity of synthetic transformations and preventing unwanted side reactions.

The benzyl group on the N-1 nitrogen of the target molecule can itself be considered a protecting group, as it can be removed by hydrogenolysis. orgsyn.org However, during the construction of the piperazine core, other protecting groups are often employed. An orthogonal protection strategy is particularly valuable, where different protecting groups can be selectively removed under distinct reaction conditions. researchgate.netiris-biotech.de

Commonly used nitrogen protecting groups in piperazine synthesis include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z). The Boc group is acid-labile and can be removed with reagents like trifluoroacetic acid (TFA), while the Cbz group is typically cleaved by hydrogenolysis. This orthogonality allows for the selective deprotection of one nitrogen atom while the other remains protected, enabling further functionalization.

For instance, a synthetic route could involve a piperazine core with one nitrogen protected by a Boc group and the other by a benzyl group. The Boc group can be removed to allow for reactions at that nitrogen, and subsequently, the benzyl group can be cleaved if desired. The use of nosyl (Ns) protecting groups, which are removed under mild conditions, has also been reported in the synthesis of chiral monosubstituted piperazines. researchgate.net

The following table outlines common protecting groups and their cleavage conditions relevant to piperazine synthesis:

Protecting GroupAbbreviationCleavage ConditionsOrthogonalityReference
BenzylBnHydrogenolysis (e.g., H₂, Pd/C)Orthogonal to acid- and base-labile groups. orgsyn.org
tert-ButoxycarbonylBocAcid (e.g., TFA, HCl)Orthogonal to groups removed by hydrogenolysis or fluoride.
BenzyloxycarbonylCbz, ZHydrogenolysis (e.g., H₂, Pd/C)Orthogonal to acid- and base-labile groups.
2-NitrobenzenesulfonylNsThiolates (e.g., thiophenol, K₂CO₃)Orthogonal to acid-labile and hydrogenolysis-labile groups. researchgate.net
FluorenylmethyloxycarbonylFmocBase (e.g., piperidine)Orthogonal to acid-labile and hydrogenolysis-labile groups. iris-biotech.de

A well-designed protecting group strategy is fundamental to the successful synthesis of this compound, enabling the precise construction of the target molecule with the desired stereochemistry and substitution pattern.

Stereochemical Purity and Configurational Stability of S 1 Benzyl 3 Isobutylpiperazine

Assessment of Enantiomeric Excess and Absolute Configuration

Ensuring the stereochemical purity of a single-enantiomer drug candidate like (S)-1-Benzyl-3-isobutylpiperazine is paramount. This involves quantifying the amount of the desired (S)-enantiomer relative to its mirror image, the (R)-enantiomer, a measure known as enantiomeric excess (e.e.). Furthermore, confirming the absolute configuration at the chiral center is essential. Several analytical techniques are employed for these purposes.

Chiral Chromatography Techniques (e.g., HPLC, GC)

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers. unisi.it High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods that utilize a chiral stationary phase (CSP) to differentiate between enantiomers. unisi.itorgsyn.org The underlying principle involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

For a compound like this compound, a typical chiral HPLC method development would involve screening various types of CSPs. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often effective for a wide range of chiral compounds, including amines. nih.gov The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol, is crucial for achieving optimal separation. nih.gov

Table 1: Illustrative Chiral HPLC Parameters for a Related N-Benzylpiperidine Derivative

Parameter Value
Column Chiralcel® OD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Retention Time (R-enantiomer) 12.5 min
Retention Time (S-enantiomer) 15.2 min
Enantiomeric Excess (e.e.) >99%

Chiral GC is another viable technique, particularly for volatile and thermally stable compounds. orgsyn.org Often, derivatization of the amine with a suitable reagent is performed to improve its chromatographic properties. Cyclodextrin-based chiral capillary columns are commonly used for the enantioseparation of amines and related compounds in GC. mdpi.com

Spectroscopic Methods for Stereochemical Assignment (e.g., Chiral NMR Shift Reagents)

Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for determining enantiomeric purity and assigning absolute configuration, especially when used with chiral auxiliary agents. Chiral NMR shift reagents, typically lanthanide complexes, can be added to a solution of the enantiomeric mixture. These reagents form diastereomeric complexes with the enantiomers, leading to different chemical shifts for corresponding protons in the ¹H NMR spectrum. The integration of these distinct signals allows for the calculation of the enantiomeric excess.

For this compound, the protons near the chiral center (e.g., the proton at C-3 and the adjacent methylene (B1212753) protons of the isobutyl group) would be expected to show the most significant chemical shift differences upon addition of a chiral shift reagent.

Another NMR-based approach involves the use of chiral derivatizing agents, such as Mosher's acid ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetic acid), to convert the enantiomers into diastereomers. cardiff.ac.uk These diastereomers exhibit distinct NMR spectra, allowing for both quantification and, in many cases, the determination of the absolute configuration by analyzing the chemical shift differences.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the molecule. When anomalous dispersion is employed, the absolute configuration can be unambiguously determined.

To apply this method to this compound, a suitable single crystal of the compound or a salt thereof (e.g., with a chiral acid) would need to be grown. The resulting crystal structure would provide precise information on bond lengths, bond angles, and the spatial arrangement of the benzyl (B1604629) and isobutyl groups relative to the piperazine (B1678402) ring, thus confirming the (S)-configuration. While no crystal structure for this compound is currently in the public domain, studies on similar piperidine (B6355638) derivatives have successfully used this technique to establish their absolute stereochemistry. nih.govrsc.org

Stereochemical Integrity Under Reaction Conditions

Maintaining the stereochemical integrity of this compound during its synthesis and subsequent chemical transformations is crucial. The chiral center at C-3, being alpha to a nitrogen atom, could be susceptible to epimerization or racemization under certain conditions.

For instance, reactions involving strong bases or high temperatures could potentially lead to the abstraction of the proton at the chiral center, leading to a planar carbanion or a rapidly inverting species, which upon reprotonation would yield a mixture of both (S) and (R) enantiomers. A review on the asymmetric synthesis of carbon-substituted piperazines highlights that certain coupling reagents can lead to partial racemization. nih.gov

Studies on the visible light-mediated epimerization of related piperazines have shown that the stereocenter alpha to a nitrogen can be inverted, suggesting a potential pathway for loss of stereochemical purity under specific photocatalytic conditions. nih.gov Therefore, careful selection of reaction conditions (e.g., mild bases, low temperatures) is essential to preserve the enantiomeric excess of this compound.

Racemization Pathways and Prevention Strategies

Racemization, the conversion of an enantiomerically pure substance into a racemic mixture, is a significant concern for chiral molecules. cardiff.ac.uk For this compound, the most likely pathway for racemization would involve the deprotonation-reprotonation at the C-3 position as described above.

Potential Racemization Triggers:

Strong Bases: The use of strong bases can facilitate the removal of the proton at the chiral center.

Elevated Temperatures: Higher temperatures can provide the necessary energy to overcome the activation barrier for racemization.

Oxidative Conditions: In some cases, oxidation of the piperazine ring can lead to intermediates that are prone to racemization.

Prevention Strategies: To prevent racemization, several strategies can be employed during the synthesis and handling of this compound:

Use of Mild Reaction Conditions: Employing non-basic or mildly basic conditions and maintaining low reaction temperatures can minimize the risk of deprotonation at the chiral center.

Careful pH Control: In aqueous solutions, maintaining a pH that avoids significant concentrations of both very strong acids and strong bases is important. Studies on related chiral drugs have shown that the rate of racemization can be highly pH-dependent. cardiff.ac.uk

Avoidance of Harsh Reagents: Reagents known to promote epimerization or racemization in similar systems should be avoided.

A patent describing the racemization of a related compound, N-benzyl-3-hydroxypiperidine, under the action of strong alkali and high temperature, underscores the susceptibility of such scaffolds to racemization and the importance of avoiding such conditions to maintain stereochemical purity.

Application of S 1 Benzyl 3 Isobutylpiperazine As a Chiral Building Block and Ligand Precursor

Incorporation into Complex Molecular Architectures

The true value of a chiral building block like (S)-1-Benzyl-3-isobutylpiperazine lies in its ability to be integrated into larger, more complex molecular frameworks, imparting its inherent chirality to the final structure. This is particularly crucial in the development of new therapeutic agents and functional materials where three-dimensional orientation is key to activity.

Synthesis of Chiral Amine-Containing Scaffolds

Chiral amines are ubiquitous in biologically active molecules. The this compound core offers a pre-defined stereocenter at the C-3 position, making it an attractive starting material for the synthesis of more elaborate chiral amine scaffolds. The secondary amine at the N-4 position provides a reactive handle for a variety of chemical transformations. For instance, reductive amination, acylation, or arylation at this position can introduce diverse functionalities.

A general strategy for the incorporation of this building block might involve the initial protection of the N-4 amine, followed by a series of reactions to build up complexity, and concluding with a deprotection step to reveal the chiral amine scaffold. The isobutyl group at the C-3 position provides a specific steric environment that can influence the reactivity and conformational preferences of the resulting molecules.

A novel three-step, one-pot procedure has been developed for the enantioselective synthesis of N-benzyl protected morpholines and orthogonally N,N′-protected piperazines with chiral alkyl groups at the C2 position. This methodology achieves good to excellent enantiomeric excess (55–98% ee) and allows for the rapid preparation of these functionalized heterocycles.

Construction of Privileged Medicinal Chemistry Motifs

The piperazine (B1678402) ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that can bind to multiple, often unrelated, biological targets. This versatility stems from its ability to present substituents in well-defined spatial orientations and its favorable pharmacokinetic properties. The incorporation of the this compound unit into a drug discovery program could lead to the generation of novel chemical entities with the potential for high target affinity and selectivity.

The benzyl (B1604629) group on the N-1 nitrogen and the isobutyl group at the C-3 position contribute to the lipophilicity of the molecule, which can be a critical parameter for cell permeability and oral bioavailability. The specific stereochemistry of the C-3 substituent can lead to stereospecific interactions with biological targets, a key principle in modern drug design.

Development of Chiral Ligands for Asymmetric Catalysis

The development of new chiral ligands is a driving force in the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The rigid backbone and the presence of two nitrogen atoms make the piperazine core an excellent scaffold for the design of novel ligands.

Design Principles for Piperazine-Based Chiral Ligands

Effective chiral ligands for asymmetric catalysis often possess several key features, including C2 symmetry, steric bulk to control the approach of substrates, and heteroatoms capable of coordinating to a metal center. While this compound itself is not C2-symmetric, it can serve as a precursor to ligands that incorporate this design principle. For example, functionalization of the N-4 position with a group containing another stereocenter or a coordinating moiety can lead to a variety of chiral ligand architectures.

The design of such ligands would aim to create a well-defined chiral pocket around the metal center, thereby directing the stereochemical outcome of a catalytic reaction. The isobutyl group would play a crucial role in defining the shape and size of this pocket.

Application in Metal-Mediated Asymmetric Transformations

Chiral piperazine-based ligands have been successfully employed in a range of metal-mediated asymmetric transformations, including hydrogenations, hydroformylations, and carbon-carbon bond-forming reactions. Ligands derived from this compound could potentially be used in similar applications.

For instance, a phosphine (B1218219) group could be introduced at the N-4 position, creating a P,N-ligand. Such ligands are known to be effective in a variety of transition-metal-catalyzed reactions. The steric and electronic properties of the ligand could be fine-tuned by modifying the substituent on the phosphorus atom.

A novel C2-symmetric chiral piperazine has been designed and synthesized from L-proline. In combination with CuCl2, this piperazine catalyzes the asymmetric benzoylation of meso-1,2-diols, yielding optically active monobenzoates with high enantioselectivity.

Table 1: Potential Applications in Metal-Mediated Asymmetric Transformations

TransformationMetal CatalystPotential Ligand Derived from this compound
Asymmetric HydrogenationRhodium, Ruthenium, IridiumN-phosphino-piperazine
Asymmetric Aldol ReactionZinc, CopperN-aminoalkyl-piperazine
Asymmetric Michael AdditionCopper, NickelN-alkenyl-piperazine

Organocatalytic Applications

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral amines and their derivatives are among the most successful classes of organocatalysts. The this compound framework is well-suited for the development of novel organocatalysts.

The secondary amine at the N-4 position can participate in enamine or iminium ion catalysis, two of the fundamental activation modes in organocatalysis. The chiral environment provided by the C-3 isobutyl group could effectively control the stereoselectivity of these transformations. For example, a catalyst derived from this piperazine could be employed in the asymmetric alpha-functionalization of aldehydes or ketones.

A novel three-step, one-pot procedure has been developed for the enantioselective synthesis of N-benzyl protected morpholines and orthogonally N,N′-protected piperazines with chiral alkyl groups at the C2 position using organocatalysis. This method avoids the use of the chiral pool and instead employs simple aldehydes and commercial organocatalysts, allowing for the synthesis of either enantiomer of the target molecules.

Table 2: Potential Organocatalytic Applications

Reaction TypeActivation ModePotential Catalyst based on this compound
Asymmetric Aldol ReactionEnamine CatalysisThe parent compound or its N-H form
Asymmetric Michael AdditionEnamine CatalysisThe parent compound or its N-H form
Asymmetric Mannich ReactionIminium Ion CatalysisN-aryl derivatives

Precursor in Advanced Materials Science and Polymer Chemistry

The distinct structural characteristics of this compound, particularly its inherent chirality and the presence of two reactive nitrogen atoms, position it as a promising, albeit currently underexplored, precursor in the fields of advanced materials science and polymer chemistry. The integration of such chiral building blocks into macromolecular structures is a key strategy for developing materials with sophisticated and highly specific functionalities. While direct research on the application of this compound in these areas is not extensively documented in publicly available literature, its potential can be inferred from studies on analogous chiral diamines and piperazine derivatives. sigmaaldrich.comrsc.orgnih.gov

The primary appeal of this compound lies in its potential to introduce chirality into polymer backbones or as a pendant group. This can lead to the development of materials with unique optical, recognition, and catalytic properties. The isobutyl group at the chiral center can impart increased solubility in organic solvents and influence the morphology of the resulting polymers, while the benzyl group offers a site for further functionalization or can be removed if a free secondary amine is required. orgsyn.org

This compound can theoretically be employed as a monomer in various polymerization reactions. Its diamine nature makes it a suitable candidate for step-growth polymerization processes such as polycondensation and polyaddition. For instance, it could react with diacyl chlorides, dicarboxylic acids, or diisocyanates to form chiral polyamides, polyureas, or polyurethanes. The resulting polymers would possess regularly spaced chiral centers along the polymer chain, which could induce the formation of helical or other ordered secondary structures.

These chiral polymers could find applications in:

Chiral Chromatography: As a stationary phase for the separation of enantiomers. The specific spatial arrangement of the polymer chains, dictated by the chiral monomer, could create chiral cavities or surfaces that interact differently with the enantiomers of a racemic mixture, enabling their separation.

Asymmetric Catalysis: The polymer could act as a support for a catalytically active metal complex. The chiral environment provided by the polymer backbone could induce enantioselectivity in catalytic reactions.

Nonlinear Optics: The ordered, non-centrosymmetric structures that can arise from chiral polymers are often associated with second-order nonlinear optical effects, which are valuable for applications in telecommunications and photonics.

To illustrate the potential properties of a polymer derived from this compound, a hypothetical polyamidation reaction with a diacyl chloride is considered below.

Hypothetical Polymerization Data

The following table presents hypothetical data for a polyamide synthesized from this compound and a generic diacyl chloride. This data is illustrative of the type of characterization that would be performed on such a polymer.

PropertyHypothetical ValueMethod of Determination
Number Average MW (Mn)25,000 g/mol Gel Permeation Chromatography
Polydispersity Index (PDI)1.8Gel Permeation Chromatography
Glass Transition Temp (Tg)150 °CDifferential Scanning Calorimetry
Specific Rotation [α]D+45° (c=1, CHCl3)Polarimetry

Beyond polymerization, this compound can serve as a precursor for a variety of functional materials. Its ability to act as a bidentate ligand allows for the formation of well-defined metal complexes. These complexes can be designed to have specific catalytic, magnetic, or optical properties.

For example, coordination complexes of this chiral diamine with transition metals could be investigated for their efficacy as catalysts in asymmetric synthesis. The stereochemistry of the ligand would be crucial in controlling the stereochemical outcome of the reaction.

Furthermore, the piperazine ring can be incorporated into larger supramolecular assemblies, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The inclusion of a chiral component like this compound could lead to the formation of chiral porous materials. Such materials are of significant interest for applications in enantioselective separations, gas storage, and heterogeneous catalysis.

The development of such materials would involve the synthesis of derivatives of this compound that bear additional functional groups suitable for framework construction, such as carboxylic acids or pyridyl groups.

Illustrative Research Findings on a Related Chiral Diamine Polymer

While specific research on polymers from this compound is limited, studies on other chiral diamine-based polymers provide a basis for its potential. For example, research on polyamides derived from other chiral 1,2-diamines has demonstrated their utility as chiral stationary phases in HPLC. The table below summarizes hypothetical findings from such a study to illustrate the potential performance.

Analyte (Racemic Mixture)Separation Factor (α)Resolution (Rs)
(±)-1-Phenylethanol1.52.1
(±)-Propranolol1.31.8
(±)-Limonene1.21.5

Conformational Analysis and Stereoelectronic Effects of S 1 Benzyl 3 Isobutylpiperazine

Chair-Boat Conformational Equilibria in Substituted Piperazines

The six-membered piperazine (B1678402) ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, the bond angles are close to the ideal tetrahedral angle of 109.5°, and all the carbon-hydrogen bonds are staggered. libretexts.org However, the piperazine ring is not static and can undergo a conformational inversion, passing through higher energy transition states such as the twist-boat and boat conformations.

The boat conformation is generally less stable than the chair form due to unfavorable steric interactions between the "flagpole" hydrogens at the 1 and 4 positions and eclipsing strain along the sides of the ring. libretexts.org The twist-boat conformation represents an energy minimum between the boat and chair forms, being slightly more stable than the pure boat form but still significantly higher in energy than the chair conformation. nih.gov At room temperature, the chair conformation is the most populated, with the ring rapidly interconverting between two equivalent chair forms. libretexts.org

The presence of substituents on the piperazine ring significantly influences the equilibrium between these conformations. The energetic preference for a particular conformation is determined by the steric and electronic interactions of the substituents with the ring and with each other. For instance, bulky substituents will generally favor an equatorial position in the chair conformation to minimize steric hindrance.

Influence of N-Benzyl and C-Isobutyl Substituents on Ring Conformation

In (S)-1-Benzyl-3-isobutylpiperazine, the conformational landscape is dictated by the interplay of the N-benzyl group at one nitrogen and the C-isobutyl group at a carbon atom adjacent to the other nitrogen.

The N-benzyl group is a relatively bulky substituent. In a chair conformation, it can occupy either an axial or an equatorial position. Generally, bulky N-alkyl substituents on a piperazine ring will preferentially adopt an equatorial orientation to avoid 1,3-diaxial interactions with the axial hydrogens on the ring. This preference helps to minimize steric strain and leads to a more stable conformation.

The (S)-isobutyl group at the C-3 position also has a significant impact on the ring's conformation. To minimize steric hindrance with the adjacent ring atoms and the N-1 benzyl (B1604629) group, the isobutyl group will strongly favor an equatorial position. When the C-3 substituent is in an equatorial position, the chair conformation is generally more stable.

The combined effect of a bulky N-benzyl group and a C-isobutyl group is a strong preference for a chair conformation where both substituents occupy equatorial positions. This arrangement minimizes steric clashes and results in the lowest energy conformer. The presence of the bulky N-substituent can also influence the nitrogen inversion barrier.

Computational Chemistry Approaches to the Conformational Landscape

To gain a more quantitative understanding of the conformational preferences of this compound, computational chemistry methods are invaluable tools. These techniques allow for the exploration of the potential energy surface of the molecule and the identification of stable conformers.

Density Functional Theory (DFT) is a quantum mechanical method widely used to investigate the electronic structure and geometry of molecules. researchgate.netdntb.gov.uanih.govmdpi.com For this compound, DFT calculations, often using a basis set such as B3LYP/6-31G(d,p), can be employed to optimize the geometries of various possible conformations (e.g., chair with equatorial/axial substituents, boat, twist-boat) and to calculate their relative energies. researchgate.net

These calculations can provide precise data on bond lengths, bond angles, and dihedral angles for each conformer. The relative energies of the conformers allow for the determination of the most stable conformation and the energy barriers for interconversion between them. For instance, DFT calculations on similar N-substituted piperazines have been used to analyze their structural parameters and lipophilicity. researchgate.net

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

ConformerN-Benzyl PositionC-Isobutyl PositionRelative Energy (kcal/mol)
Chair 1EquatorialEquatorial0.00
Chair 2AxialEquatorial3.5
Chair 3EquatorialAxial4.2
Twist-Boat--5.8
Boat--7.5

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. manchester.ac.uknih.govacs.orgresearchgate.netnih.gov By simulating the motion of atoms and molecules, MD can explore the conformational space and identify the most frequently adopted conformations under specific conditions (e.g., in a solvent at a particular temperature).

For this compound, an MD simulation would typically start with an optimized low-energy structure (likely the diequatorial chair conformation from DFT calculations). The simulation would then track the atomic trajectories over a period of nanoseconds. nih.gov Analysis of these trajectories can reveal the flexibility of the piperazine ring and the rotational freedom of the benzyl and isobutyl substituents. It can also provide information on the stability of different conformations and the transitions between them. MD simulations have been successfully applied to study the behavior of various piperazine derivatives in different environments. manchester.ac.ukresearchgate.net

Stereoelectronic Interactions and Their Impact on Reactivity and Selectivity

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule. In this compound, several stereoelectronic interactions are at play.

One of the most significant is the anomeric effect, which can occur in piperazines. This effect involves the donation of electron density from the lone pair of one nitrogen atom into the antibonding orbital (σ*) of an adjacent C-N or C-C bond. The orientation of the lone pairs is crucial for this interaction. In the preferred chair conformation with the N-benzyl group in an equatorial position, the axial lone pair on the N-1 nitrogen can interact with the antibonding orbitals of the adjacent C-C bonds of the ring.

The presence of the (S)-isobutyl group at C-3 introduces a chiral center, which can influence the selectivity of reactions involving the piperazine ring. For example, if the N-4 nitrogen were to act as a nucleophile, the chiral environment created by the isobutyl group could lead to diastereoselective reactions.

Analytical and Spectroscopic Characterization Beyond Basic Identification

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Advanced NMR techniques are indispensable for the detailed structural analysis of complex organic molecules. While standard one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and elucidating the connectivity and spatial relationships of atoms within the molecule.

For (S)-1-benzyl-3-isobutylpiperazine, 2D NMR experiments such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to trace the connectivity within the isobutyl and benzyl (B1604629) groups, as well as the piperazine (B1678402) ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate proton signals with their directly attached and long-range coupled carbon atoms, respectively, allowing for the complete assignment of the carbon skeleton.

Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly vital for determining the stereochemistry and conformation of the molecule. youtube.com This technique identifies protons that are close to each other in space, typically within 4-5 angstroms, regardless of whether they are directly bonded. youtube.com For this compound, NOESY can provide critical information on the relative orientation of the benzyl and isobutyl substituents on the piperazine ring. For instance, observing a NOE cross-peak between the benzylic protons and the proton at the C3 stereocenter would suggest a specific spatial arrangement. The intensity of NOE signals can also provide qualitative information about inter-proton distances, aiding in the determination of the preferred chair conformation of the piperazine ring and the axial or equatorial positioning of its substituents. youtube.com Dynamic NMR studies on related piperazine derivatives have been used to investigate conformational changes, such as ring inversion and amide bond rotation in N-acylated piperazines. nih.govresearchgate.netbeilstein-journals.orgnih.gov

Expected ¹H and ¹³C NMR Data:

¹H NMR: Signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene (B1212753) protons, the protons of the piperazine ring, and the protons of the isobutyl group would be expected. The chiral center at C3 would lead to diastereotopic protons in the adjacent methylene groups, resulting in more complex splitting patterns.

¹³C NMR: Resonances for the aromatic carbons, the benzylic carbon, the carbons of the piperazine ring (with C3 being a key chiral center), and the carbons of the isobutyl group would be observed.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. Unlike low-resolution mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically to four or five decimal places). This precision makes it possible to distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound (C₁₅H₂₄N₂), HRMS would be used to verify its elemental composition. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information. In studies of benzylpiperazine analogues, common fragmentation pathways involve the cleavage of the C-N bonds of the piperazine ring and the bond between the benzyl group and the nitrogen atom. xml-journal.netresearchgate.net A characteristic fragment ion for benzylpiperazines is often observed at m/z 91, corresponding to the tropylium (B1234903) cation (C₇H₇⁺) formed from the benzyl group. xml-journal.net Other fragments would arise from the piperazine ring and the isobutyl substituent.

Table 1: Expected HRMS Data for this compound

IonMolecular FormulaCalculated m/z
[M+H]⁺C₁₅H₂₅N₂⁺233.2012

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.govniscpr.res.innih.govdergipark.org.trscispace.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands. These would include C-H stretching vibrations from the aromatic benzyl group and the aliphatic isobutyl and piperazine moieties. The spectrum would also feature C-N stretching vibrations and various bending vibrations (scissoring, wagging, twisting) of the CH₂ groups in the piperazine ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic ring stretching vibrations typically give rise to strong Raman signals. The symmetric vibrations of non-polar bonds are often more intense in Raman spectra compared to FT-IR.

Table 2: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretching3100-3000
Aliphatic C-HStretching3000-2850
C-NStretching1250-1020
Aromatic C=CStretching1600 and 1475
CH₂Bending~1465

Note: The exact positions of the peaks can be influenced by the molecular environment and conformation.

Chiroptical Spectroscopy for Absolute Configuration Studies

Chiroptical spectroscopy techniques are essential for studying chiral molecules as they respond differently to left and right circularly polarized light. yale.edu These methods are crucial for determining the absolute configuration of a stereocenter, such as the C3 position in this compound.

Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light as a function of wavelength. fz-juelich.de Chiral molecules exhibit characteristic ECD spectra, with positive or negative bands (Cotton effects) corresponding to electronic transitions. The ECD spectrum of this compound would be compared with theoretical spectra calculated using quantum chemical methods to assign the absolute configuration. nih.gov The sign and intensity of the Cotton effects are highly sensitive to the three-dimensional arrangement of the atoms.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org It is closely related to ECD through the Kronig-Kramers relations. ORD curves show the variation of specific rotation with wavelength and can also be used to determine the absolute configuration of a chiral molecule by comparing the experimental curve with known standards or theoretical calculations. wikipedia.orgresearchgate.netacs.orgnih.gov

Emerging Research Directions and Future Prospects for S 1 Benzyl 3 Isobutylpiperazine Research

Development of More Sustainable Synthetic Routes

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. kreddsci.com For a chiral molecule like (S)-1-benzyl-3-isobutylpiperazine, this involves developing synthetic routes that are not only efficient in terms of yield and stereoselectivity but also minimize environmental impact. researchgate.net

Future research will likely focus on several key areas to enhance the sustainability of this compound synthesis:

Biocatalysis: The use of enzymes in synthesis offers high selectivity under mild conditions, reducing the need for harsh reagents and protecting groups. nih.gov Engineered enzymes, such as transaminases and amine dehydrogenases, could be developed to catalyze key steps in the synthesis of the chiral piperazine (B1678402) core. nih.gov This approach could lead to more direct and environmentally friendly routes to this compound and its analogues.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization and the formation of C-N bonds under mild conditions. mdpi.comorganic-chemistry.org This technology could be applied to the synthesis of this compound, potentially offering novel and more efficient pathways from readily available starting materials. mdpi.com The use of organic photocatalysts could further enhance the green credentials of such synthetic routes. mdpi.com

Use of Renewable Feedstocks: Research into the use of biomass-derived starting materials is a growing trend in sustainable chemistry. chiralpedia.com Future synthetic strategies for this compound may explore the use of chiral building blocks derived from natural sources like amino acids, which can be a cost-effective and sustainable alternative to traditional synthetic precursors. rsc.org

Table 1: Comparison of Potential Sustainable Synthetic Strategies for Chiral Piperazines

StrategyPotential Advantages for this compound SynthesisKey Research Focus
Biocatalysis High enantioselectivity, mild reaction conditions, reduced waste. nih.govDevelopment of specific enzymes (e.g., transaminases) for the synthesis of the chiral piperazine core. nih.gov
Photoredox Catalysis Mild reaction conditions, novel bond formations, potential for C-H activation. mdpi.comApplication to key bond-forming steps in the piperazine ring synthesis. mdpi.comorganic-chemistry.org
Renewable Feedstocks Reduced reliance on fossil fuels, potential for lower cost. chiralpedia.comUtilization of chiral pool starting materials like amino acids. rsc.org

Exploration of Novel Catalytic Applications

Chiral piperazine derivatives have shown significant promise as ligands in asymmetric catalysis. researchgate.net The unique structural features of this compound, including its stereogenic center and the presence of two nitrogen atoms with different steric and electronic environments, make it an attractive candidate for development as a novel ligand.

Future research in this area could explore:

Asymmetric Hydrogenation: Chiral piperazine-based ligands have been successfully employed in the asymmetric hydrogenation of various substrates. dicp.ac.cnacs.orgrsc.org this compound could be evaluated as a ligand for transition metals like iridium or rhodium in the enantioselective hydrogenation of prochiral olefins and ketones.

C-C Bond Forming Reactions: The development of new catalytic systems for enantioselective carbon-carbon bond formation is a central theme in organic synthesis. nih.govfrontiersin.org Derivatives of this compound could be designed to act as chiral ligands in reactions such as aldol, Michael, and Henry reactions, potentially affording high levels of stereocontrol. researchgate.net

Organocatalysis: The piperazine motif can also be incorporated into organocatalysts. chiralpedia.com The secondary amine in the piperazine ring of this compound, after appropriate modification, could participate in enamine or iminium ion catalysis, opening up new avenues for its application in asymmetric organocatalysis.

Table 2: Potential Catalytic Applications of this compound Derivatives

Catalytic ReactionPotential Role of this compound DerivativeDesired Outcome
Asymmetric Hydrogenation Chiral ligand for transition metals (e.g., Ir, Rh). acs.orgHigh enantioselectivity in the reduction of prochiral substrates. dicp.ac.cnrsc.org
Enantioselective C-C Bond Formation Chiral ligand for Lewis acids or transition metals. researchgate.netStereocontrolled synthesis of complex molecules. nih.govfrontiersin.org
Organocatalysis Chiral scaffold for enamine or iminium ion catalysis. chiralpedia.comMetal-free enantioselective transformations.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and process control. arborpharmchem.comacs.org The integration of the synthesis of this compound into flow chemistry platforms is a promising direction for future research.

Key areas of development include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would enable more efficient and scalable production. mdpi.comnih.gov This is particularly relevant for pharmaceutical intermediates where consistent quality and large quantities are often required. arborpharmchem.com

Automated Synthesis for Library Generation: Automated synthesis platforms, often coupled with flow chemistry, can rapidly generate libraries of related compounds for screening in drug discovery and materials science. acs.org By varying the substituents on the piperazine core, a diverse library of this compound derivatives could be synthesized and evaluated for their biological activity or catalytic performance.

Advanced Computational Design of Derivatives and Applications

In silico methods are becoming increasingly powerful tools in chemical research, enabling the rational design of molecules with desired properties and the prediction of their behavior. mdpi.comnih.gov For this compound, computational studies can accelerate the discovery of new derivatives and applications.

Future research will likely leverage computational tools for:

Conformational Analysis: Understanding the conformational preferences of the piperazine ring and its substituents is crucial for designing effective chiral ligands and bioactive molecules. sid.ir Computational methods can provide insights into the low-energy conformations of this compound and its derivatives.

Ligand-Receptor Docking: In the context of drug discovery, molecular docking studies can predict how derivatives of this compound might bind to biological targets. nih.govrsc.org This can guide the synthesis of new compounds with improved affinity and selectivity.

QSAR and ADME/Tox Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of piperazine derivatives with their biological activity. mdpi.com Additionally, in silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties can help to prioritize candidates for synthesis and experimental testing. nih.gov

Table 3: Application of Computational Tools in this compound Research

Computational MethodApplicationPotential Impact
Molecular Mechanics/Dynamics Conformational analysis of the piperazine ring and its derivatives. sid.irRational design of chiral ligands and conformationally constrained molecules.
Molecular Docking Prediction of binding modes to biological targets. nih.govrsc.orgGuided synthesis of potent and selective bioactive compounds.
QSAR and ADME/Tox Modeling Correlation of structure with activity and prediction of pharmacokinetic properties. mdpi.comnih.govPrioritization of synthetic targets and reduction of late-stage failures in drug discovery.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (S)-1-Benzyl-3-isobutylpiperazine, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves iridium-catalyzed allylic amination (as demonstrated for structurally similar piperazine derivatives in –3). For example, allylic acetates or crotyl derivatives react with benzyl-protected piperazine precursors under standard conditions (50°C in DMF or DME). Optimization includes:

  • Catalyst loading : Adjusting iridium catalyst concentration to balance cost and yield.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while ethers (e.g., DME) improve regioselectivity .
  • Purification : Flash column chromatography (SiO₂, heptane:ethyl acetate gradients) achieves >95% purity. Yield optimization may require iterative adjustments to reaction time and temperature .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodological Answer :

  • 1H/13C NMR : Assign stereochemistry and confirm substitution patterns. For example, benzylic protons appear as a singlet near δ 3.5–4.0 ppm, while isobutyl groups show characteristic methyl doublets (δ 0.8–1.2 ppm) .
  • HRMS (ESI) : Validate molecular formula (e.g., [M+H]+ for C₁₅H₂₃N₂ requires m/z 231.1861).
  • FTIR : Confirm secondary amine stretches (~3300 cm⁻¹) and absence of carbonyl impurities .
  • Optical Rotation : Report [α]D values (e.g., +19.4° in methanol for (S)-enantiomers) to verify enantiopurity .

Advanced Research Questions

Q. How can enantiomeric excess (ee) of this compound be quantified, and what factors influence stereochemical integrity during synthesis?

  • Methodological Answer :

  • Chiral Analysis : Use supercritical fluid chromatography (SFC) or HPLC with chiral columns (e.g., Chiralpak AD-H). For example, achieved 94% ee via SFC with isocratic elution (CO₂:methanol = 95:5).
  • Key Factors :
  • Catalyst Ligands : Bulky phosphoramidite ligands enhance enantioselectivity in iridium-catalyzed reactions .
  • Temperature Control : Lower temperatures (≤50°C) reduce racemization during purification .
  • Contradiction Resolution : If ee values conflict between SFC and optical rotation, re-evaluate sample preparation (e.g., solvent polarity effects on [α]D) .

Q. What strategies resolve contradictions in NMR data for this compound derivatives, particularly regarding regioselectivity?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Assign overlapping signals (e.g., piperazine ring protons vs. benzyl/isobutyl groups). For example, HSQC correlates δ 2.5–3.5 ppm protons to sp³ carbons (40–60 ppm) .
  • Variable-Temperature NMR : Identify dynamic processes (e.g., ring-flipping) that obscure splitting patterns.
  • Comparative Analysis : Cross-reference with structurally validated analogs (e.g., ’s (S)-N4-Benzyl-2-isobutylpiperazine) to confirm assignments .

Q. How can computational methods guide the design of this compound derivatives for receptor-binding studies?

  • Methodological Answer :

  • Docking Simulations : Use software like AutoDock Vina to model interactions with targets (e.g., serotonin receptors). Prioritize substituents that form hydrogen bonds (e.g., benzyl groups) or hydrophobic contacts (isobutyl).
  • MD Simulations : Assess conformational stability in aqueous vs. lipid bilayer environments (e.g., GROMACS with CHARMM36 force field).
  • QSAR Models : Corrogate steric/electronic parameters (e.g., logP, TPSA) with bioactivity data from analogs (e.g., ’s nitropyridine-piperazine derivatives) .

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(S)-1-Benzyl-3-isobutylpiperazine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.